

Transcriptomic analysis following NP-C86 treatment

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Compound of Interest

Compound Name: NP-C86

Cat. No.: B1574664

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Application Note & Protocol

Transcriptomic Analysis of Cellular Responses to NP-C86 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

NP-C86 is a novel small molecule compound designed to stabilize the long non-coding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (GAS5).^{[1][2]} LncRNA GAS5 is a critical regulator of gene expression and has been implicated in various cellular processes, including insulin signaling and metabolic homeostasis.^{[2][3]} In disease states such as Type 2 Diabetes (T2D) and neurodegenerative diseases, GAS5 levels are often downregulated.^{[1][4]} **NP-C86** functions by disrupting the interaction between GAS5 and UPF1, a key protein in the nonsense-mediated decay (NMD) pathway, thereby preventing GAS5 degradation.^{[1][2]} This stabilization of GAS5 leads to the upregulation of downstream targets, notably the insulin receptor (IR), which enhances insulin signaling and glucose uptake.^{[1][3][5]} Transcriptomic analysis is a powerful tool to elucidate the global changes in gene expression following **NP-C86** treatment, providing a comprehensive understanding of its mechanism of action and therapeutic potential.

I. Application Note

Mechanism of Action of **NP-C86**

NP-C86 is a first-in-class small molecule that targets an lncRNA for therapeutic benefit. Its primary mechanism involves the stabilization of GAS5.[2] Under normal conditions, GAS5 is marked for degradation by the NMD pathway due to a premature termination codon.[6] The UPF1 RNA helicase is a key component of this pathway.[1][2] **NP-C86** binds to GAS5 with high affinity and specificity, preventing its interaction with UPF1.[3][5] This action rescues GAS5 from degradation, leading to its accumulation in the cell.[1] Increased levels of GAS5, in turn, enhance the transcription of the insulin receptor, leading to improved insulin sensitivity and glucose metabolism.[1][3] Transcriptomic studies have confirmed that **NP-C86** treatment leads to the upregulation of insulin signaling and metabolic pathways, while downregulating inflammatory pathways.[1][7]

Caption: **NP-C86** stabilizes lncRNA GAS5 by inhibiting its degradation via the NMD pathway.

Key Cellular Pathways Modulated by **NP-C86**

Transcriptomic analysis of adipose tissue from diet-induced obese diabetic (DIO) mice treated with **NP-C86** revealed significant modulation of several key signaling pathways.[1][7]

- **Insulin Signaling Pathway:** **NP-C86** treatment upregulates the expression of the insulin receptor (IR), a primary target of GAS5.[1][2] This leads to enhanced downstream signaling, including the phosphorylation of AKT, and ultimately improves glucose uptake.[5]
- **Metabolic Pathways:** Gene set enrichment analysis shows an upregulation of pathways involved in energy production, such as oxidative phosphorylation and glycolysis.[1][2] This suggests that **NP-C86** helps restore metabolic function in diabetic models.
- **Inflammatory Pathways:** A significant downregulation of inflammatory gene expression is observed following **NP-C86** treatment.[1] This includes the reduction of key pro-inflammatory cytokines like IL-1 β , indicating a potent anti-inflammatory effect.[1][2]

Caption: **NP-C86** treatment leads to multiple beneficial downstream cellular effects.

Summary of Transcriptomic Findings

The following table summarizes the key findings from a transcriptomic analysis of adipose tissue from DIOD mice treated with **NP-C86**.[\[1\]](#)[\[2\]](#)

Category	Direction of Regulation	Key Genes/Pathways	Implication
Insulin Signaling	Upregulated	Insulin Receptor (IR), Rasgrp2	Enhanced insulin sensitivity
Metabolism	Upregulated	Oxidative Phosphorylation, Glycolysis, TCA Cycle	Improved cellular energy metabolism
Inflammation	Downregulated	IL-1 β , Cytokine-mediated signaling pathways	Attenuation of metabolic inflammation

II. Experimental Protocols

This section provides detailed protocols for conducting a transcriptomic analysis to evaluate the effects of **NP-C86**.

Caption: High-level overview of the experimental workflow for **NP-C86** transcriptomics.

Protocol 1: In Vivo Treatment of DIOD Mouse Model

This protocol is based on studies using a diet-induced obese diabetic (DIOD) C57BL/6J mouse model.[\[1\]](#)

- **Animal Model:** Use male C57BL/6J mice fed a high-fat diet to induce obesity and insulin resistance.
- **Acclimatization:** Allow mice to acclimatize for at least one week before the start of the experiment.
- **Grouping:** Divide mice into at least two groups: a vehicle control group and an **NP-C86** treatment group.

- **NP-C86 Administration:**
 - Prepare **NP-C86** solution in a suitable vehicle (e.g., saline or DMSO/saline mixture).
 - Administer **NP-C86** via intraperitoneal (IP) injections. Doses used in studies range from 200 ng/kg to 1 µg/kg body weight.[\[1\]](#)
 - Treat mice daily for a specified period (e.g., five consecutive days).[\[1\]](#)
- **Tissue Collection:**
 - At the end of the treatment period, euthanize the mice according to approved institutional guidelines.
 - Carefully dissect and collect adipose tissue (e.g., epididymal white adipose tissue).
 - Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C until RNA extraction.

Protocol 2: RNA Extraction and Quality Control

- **Homogenization:** Homogenize the frozen adipose tissue (~50-100 mg) using a bead mill homogenizer or a rotor-stator homogenizer in a suitable lysis buffer (e.g., TRIzol or RLT buffer from a commercial kit).
- **RNA Isolation:** Isolate total RNA using a column-based kit (e.g., RNeasy Lipid Tissue Mini Kit) or a phenol-chloroform extraction method, following the manufacturer's instructions.
- **DNase Treatment:** Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
- **Quality Control (QC):**
 - **Quantification:** Measure RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
 - **Purity:** Assess RNA purity by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).

- Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of > 7 is recommended for RNA-seq.

Protocol 3: RNA-Seq Library Preparation and Sequencing

- Library Preparation:
 - Start with 100 ng to 1 µg of high-quality total RNA.
 - Perform poly(A) mRNA selection using oligo(dT) magnetic beads to enrich for messenger RNA.
 - Fragment the enriched mRNA into smaller pieces.
 - Synthesize first-strand cDNA using reverse transcriptase and random primers.
 - Synthesize second-strand cDNA.
 - Perform end-repair, A-tailing, and ligation of sequencing adapters.
 - Amplify the library via PCR to add index sequences and generate enough material for sequencing.
- Library QC:
 - Validate the size distribution and concentration of the final library using an automated electrophoresis system and a fluorometric method.
- Sequencing:
 - Pool the indexed libraries.
 - Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end or paired-end reads).

Protocol 4: Bioinformatic Analysis of RNA-Seq Data

Caption: A standard pipeline for the bioinformatic analysis of RNA-seq data.

- Raw Read Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads (in FASTQ format).
- Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
- Alignment: Align the cleaned reads to a reference genome (e.g., mouse genome mm10) using a splice-aware aligner such as STAR or HISAT2.
- Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count. This will generate a read count matrix.
- Differential Gene Expression (DGE) Analysis:
 - Import the read count matrix into an R environment.
 - Use packages like DESeq2 or edgeR to normalize the counts and perform statistical analysis to identify genes that are differentially expressed between the **NP-C86** treated and vehicle control groups.
 - Set significance thresholds (e.g., a false discovery rate (FDR) < 0.05 and a log2 fold change > |0.5|).
- Pathway and Functional Enrichment Analysis:
 - Take the list of differentially expressed genes and perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) using tools like GSEA, DAVID, or Metascape.
 - This analysis will identify the biological pathways that are significantly enriched in the dataset, providing insights into the functional effects of **NP-C86**.
- Data Visualization: Generate plots such as volcano plots, heatmaps, and pathway diagrams to visualize and interpret the results.

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